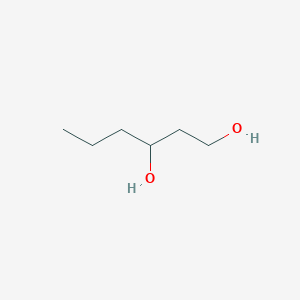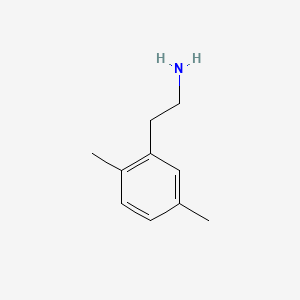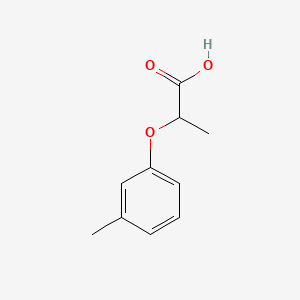
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is an organic compound with the molecular formula C₁₁H₁₈O₆S and a molecular weight of 278.32 g/mol . It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and two ester groups. This compound is primarily used in research and development, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate typically involves the reaction of tetrahydrothiophene with diethyl malonate in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium ethoxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and other reactive chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In proteomics research, it is used to study protein interactions and modifications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester groups can undergo hydrolysis or substitution reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Lacks the sulfone group and tetrahydrothiophene ring.
Tetrahydrothiophene: Lacks the ester groups and sulfone group.
Diethyl sulfone: Lacks the tetrahydrothiophene ring and ester groups.
Uniqueness
Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is unique due to the combination of a tetrahydrothiophene ring with a sulfone group and two ester groups. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and research applications.
Eigenschaften
IUPAC Name |
diethyl 2-(1,1-dioxothiolan-3-yl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZIZOUPRLJLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-62-0 |
Source


|
| Record name | 4785-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)










